Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10/h3-5,7H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWWCOWYIKQUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Optimization (Table 1)
| Entry | Solvent | Reagent (Equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | Thiophosgene (1) | 25 | 74 |
| 2 | THF | Thiophosgene (1) | 25 | 34 |
| 3 | CH₂Cl₂ | Triphosgene (1) | 25 | 68 |
Mechanistic Insight : The amine reacts with thiophosgene to form an intermediate thiourea, which undergoes cyclization under basic conditions. Introducing ethyl glyoxalate as the carbonyl source instead of thiophosgene could direct the ester group to position 1.
Ritter-Type Intermolecular Reactions for Imidazo[1,5-a]Pyridine Formation
Recent advancements in Ritter-type reactions enable the incorporation of nitriles into heterocyclic frameworks. As demonstrated by Bi(OTf)₃-catalyzed protocols, 2-aminomethylpyridines react with acetonitrile derivatives under acidic conditions to form imidazo[1,5-a]pyridines. For ethyl 5-aminomethyl derivatives, cyanoacetic acid ethyl ester serves as both the nitrile source and carboxylate donor.
General Procedure
-
Combine 2-(aminomethyl)-5-nitro-pyridine (1.0 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH·H₂O (7.5 equiv) in dichloroethane.
-
Add cyanoacetic acid ethyl ester (15.0 equiv) and heat at 150°C for 12 h.
-
Purify via column chromatography (20% EtOAc/hexane) to yield the product (68–72%).
Critical Note : The nitro group at position 5 is reduced to aminomethyl using H₂/Pd-C, completing the synthesis.
Microwave-Assisted Cyclization with β-Keto Esters
Adapting methodologies from pyrazolo[1,5-a]pyridine synthesis, ethyl acetoacetate reacts with N-amino-2-iminopyridines under microwave irradiation to form imidazo[1,5-a]pyridines. This method efficiently introduces the ethyl carboxylate group at position 1.
Optimization Under Oxygen Atmosphere (Table 2)
| Entry | Acid (Equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | AcOH (6) | 18 | 74 |
| 2 | p-TSA (2) | 18 | 41 |
| 3 | TFA (2) | 18 | 55 |
Conditions : Ethanol, O₂ atmosphere, 130°C. Higher yields correlate with acetic acid as the catalyst, facilitating enolization and oxidative dehydrogenation.
Post-Cyclization Functionalization Strategies
Aminomethyl Group Introduction via Reductive Amination
After forming the imidazo[1,5-a]pyridine core with a methyl group at position 5, bromination (NBS, AIBN) followed by Gabriel synthesis yields the aminomethyl substituent.
Esterification of Carboxylic Acid Intermediates
Cyclization with chloroformic acid generates a carboxylic acid at position 1, which is esterified with ethanol under Steglich conditions (DCC, DMAP) to afford the ethyl carboxylate.
Comparative Analysis of Synthetic Routes
Structural Confirmation : X-ray crystallography (CCDC-773166) and ¹H/¹³C NMR verify regioselectivity, with the ethyl carboxylate at δ 4.35 (q, 2H) and aminomethyl at δ 3.88 (s, 2H) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate has been investigated for its antimicrobial properties. The imidazo[1,5-a]pyridine scaffold is known for its diverse pharmacological effects. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several imidazo[1,5-a]pyridine derivatives, including this compound. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
1.2 Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies show that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Materials Science
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing luminescent materials and organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in optoelectronics.
Case Study: Development of Luminescent Materials
Research into the synthesis of luminescent imidazo[1,5-a]pyridine derivatives has shown that incorporating this compound can enhance the luminescence efficiency of OLEDs. This property is attributed to its ability to form stable complexes with metallic ions.
Agricultural Chemistry
This compound is also being explored for its potential use as an agrochemical agent due to its biological activity against plant pathogens.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of this compound against common agricultural pathogens such as Fusarium and Botrytis. The compound exhibited promising results in inhibiting fungal growth.
| Pathogen | Inhibition (%) |
|---|---|
| Fusarium | 70 |
| Botrytis | 65 |
Mechanism of Action
The mechanism of action of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological targets, while the imidazo[1,5-a]pyridine core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The imidazo[1,5-a]pyridine scaffold is highly versatile, with substituents at positions 1, 3, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Halogen vs. Aminomethyl Substitution: Chloro and bromo derivatives (e.g., ) exhibit higher molecular weights and lipophilicity compared to the aminomethyl variant, which may reduce solubility but improve membrane permeability.
- Ester Position : Moving the ester from position 1 (as in the target compound) to position 6 (e.g., ) alters electronic distribution and steric hindrance, impacting synthetic accessibility and interactions with biological targets.
Biological Activity
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazo[1,5-a]pyridine class of compounds, which are characterized by a fused bicyclic structure comprising an imidazole and a pyridine ring. The presence of the carboxylate group enhances its solubility and biological interactions.
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of insulin-regulated aminopeptidase (IRAP), which is implicated in cognitive functions. Inhibition of IRAP has been shown to improve memory and cognitive performance in various animal models. The best-performing compounds in this category have demonstrated IC50 values as low as 1.0 µM, indicating potent inhibitory effects .
Structure-Activity Relationships (SAR)
Research into the SAR of imidazo[1,5-a]pyridine derivatives has revealed that modifications to the substituents on the imidazole ring can significantly influence biological activity. For instance:
- Substituent Variations : Changes in the phenyl ring attached to the bicyclic core can enhance or diminish inhibitory capacity. Substitutions with thiophene or alterations in spacer length have been shown to affect activity levels .
- Chirality : The presence of chiral centers within these compounds has been noted to impact metabolic stability without significantly altering physicochemical properties .
Biological Activity Overview
This compound has been associated with several biological activities:
- Enzyme Inhibition : As previously mentioned, it acts as a non-competitive inhibitor of IRAP, which plays a critical role in cognitive function.
- Serine Protease Inhibition : Some derivatives within this chemical class have demonstrated selective inhibition of serine proteases, which are key targets for treating thrombotic diseases .
- Antimicrobial Activity : Certain imidazo[1,5-a]pyridine derivatives have shown promising results against various microbial strains, suggesting potential applications in infectious disease treatment .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Cognitive Enhancement : A study highlighted that compounds inhibiting IRAP led to significant improvements in memory retention in rodent models. The mechanism was attributed to increased levels of neuropeptides that promote synaptic plasticity .
- Antituberculosis Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-tuberculosis properties, with some compounds demonstrating MIC values below 1 µM against resistant strains . This indicates that structural modifications could enhance their therapeutic profile.
- Pharmacokinetics : Research evaluating the pharmacokinetic properties of related compounds revealed favorable oral bioavailability and metabolic stability, which are crucial for drug development .
Data Table: Summary of Biological Activities
Q & A
Basic Question
- ¹H/¹³C NMR : Signals for the ethyl ester group (e.g., δ ~1.3–1.4 ppm for CH3 and ~4.3–4.4 ppm for CH2 in ¹H NMR; δ ~14–62 ppm in ¹³C NMR) and the imidazo-pyridine backbone (aromatic protons at δ ~6.7–8.1 ppm) are critical. Coupling constants (e.g., J = 6.6–9.2 Hz) confirm ring substituent positions .
- IR Spectroscopy : Absorptions for ester carbonyl (1720–1730 cm⁻¹) and amine N-H stretches (3099–3067 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves dihedral angles between fused rings (e.g., 1.4° deviation for analogous structures) and hydrogen-bonding networks .
What challenges arise in the crystallographic refinement of imidazo[1,5-a]pyridine derivatives, and how are they addressed?
Advanced Question
- Challenges : Disordered solvent molecules, twinning in high-symmetry crystals, and weak diffraction for low-quality crystals.
- Solutions : Use of SHELXL for robust small-molecule refinement. For example:
How do reaction conditions (e.g., microwave vs. reflux) affect the synthesis yield and purity?
Advanced Question
- Microwave Irradiation : Reduces reaction time (e.g., from 6 hours to 20 minutes) and improves yields (e.g., 87–95% for pyrazolo[1,5-a]pyrimidines) by enhancing energy transfer and reducing side reactions .
- Reflux : Traditional heating may lead to decomposition (e.g., ester hydrolysis) or lower yields (52.6% in ethanol reflux) due to prolonged exposure to heat .
- Purity : Microwave methods reduce byproducts (e.g., dimerization), validated by HPLC or TLC .
What strategies are employed to resolve contradictions in spectral data during structural elucidation?
Advanced Question
- Multi-Technique Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY), IR, and HRMS to confirm functional groups and connectivity. For example, HRMS (ESI) with <0.5 ppm error validates molecular formulas .
- Crystallographic vs. Computational Data : Compare experimental X-ray bond lengths/angles with DFT-optimized structures to identify anomalies (e.g., strained rings) .
- Isotopic Labeling : Resolve ambiguous proton assignments (e.g., NH vs. CH groups) via deuterium exchange experiments .
What are the key considerations in designing a multi-step synthesis protocol for this compound?
Basic Question
- Reagent Compatibility : Avoid incompatible groups (e.g., ester hydrolysis under basic conditions). Use protecting groups (e.g., tert-butoxycarbonyl) for amines .
- Intermediate Stability : Monitor for air/moisture sensitivity (e.g., bromo intermediates in ).
- Step Efficiency : Prioritize high-yield steps (e.g., cyclization >85%) early to minimize cumulative yield loss .
How is computational modeling integrated with experimental data to predict molecular interactions?
Advanced Question
- SHELX Integration : Refinement using SHELXL incorporates restraints for bond lengths/angles based on ab initio calculations, improving accuracy in low-resolution datasets .
- Docking Studies : Predict binding affinities of the aminomethyl group with biological targets (e.g., HIF-1α inhibitors) using molecular dynamics simulations .
- DFT Calculations : Optimize geometry and calculate NMR/IR spectra for comparison with experimental data .
What role does the aminomethyl group play in the compound’s reactivity and potential pharmacological activity?
Advanced Question
- Reactivity : The -CH2NH2 group participates in nucleophilic substitutions (e.g., forming amides or Schiff bases) and hydrogen bonding, influencing solubility and crystallinity .
- Pharmacological Potential : Analogous imidazo[1,5-a]pyridines inhibit HIF-1α (relevant in ischemic diseases) and FXa (anticoagulant targets). The aminomethyl group may enhance binding to enzyme active sites via electrostatic interactions .
- SAR Studies : Modifying the substituent’s chain length or stereochemistry (e.g., R/S-configuration) alters bioactivity, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Notes
- Methodological Rigor : Emphasized cross-validation of spectroscopic, crystallographic, and computational data to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
